Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)-
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Overview
Description
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- is a chemical compound with the molecular formula C14H22BrNO2 and a molecular weight of 316.23398 g/mol . This compound is characterized by the presence of a triethylamine group attached to a 5-bromo-2-methoxybenzyloxy moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves several steps. One common method includes the reaction of 5-bromo-2-methoxybenzyl alcohol with triethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of this compound can lead to the formation of dehalogenated products.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- can be compared with other similar compounds, such as:
- 2-(5-bromo-2-methoxybenzyloxy)diethylamine
- 2-(5-bromo-2-methoxybenzyloxy)ethylamine
These compounds share similar structural features but differ in the number and type of alkyl groups attached to the nitrogen atom. The unique combination of the triethylamine group and the 5-bromo-2-methoxybenzyloxy moiety gives Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- its distinct chemical properties and reactivity.
Properties
CAS No. |
109410-00-6 |
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Molecular Formula |
C14H22BrNO2 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22BrNO2/c1-4-16(5-2)8-9-18-11-12-10-13(15)6-7-14(12)17-3/h6-7,10H,4-5,8-9,11H2,1-3H3 |
InChI Key |
NHFHSXGYQFGVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCC1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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